molecular formula C16H19ClN2O2 B3993220 N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B3993220
M. Wt: 306.79 g/mol
InChI Key: RVGVZEXNARTZPO-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a bicyclic carboxamide derivative featuring a rigid bicyclo[2.2.1]heptane scaffold. The core structure is substituted with three methyl groups (positions 4, 7, and 7), a ketone at position 3, and a carboxamide group linked to a 5-chloropyridin-2-yl moiety. This compound is structurally distinct due to the combination of a bicyclic framework and a heteroaromatic pyridine ring, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-14(2)15(3)6-7-16(14,8-11(15)20)13(21)19-12-5-4-10(17)9-18-12/h4-5,9H,6-8H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGVZEXNARTZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=NC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide typically involves multiple steps One common route starts with the preparation of the bicyclo[22The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying the function of chemokine receptors.

    Medicine: It has potential as a therapeutic agent for treating diseases involving chemokine receptors, such as cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by selectively binding to chemokine receptors, particularly CXCR2. This binding inhibits the receptor’s interaction with its natural ligands, thereby blocking downstream signaling pathways involved in cell migration and inflammation. This mechanism makes it a promising candidate for treating diseases characterized by excessive cell migration, such as cancer metastasis .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in the bicyclic core, substituents, or aromatic moieties. Key comparisons are outlined below:

Bicyclo[2.2.1]heptane Derivatives with Aromatic Carboxamide Groups
Compound Name Substituents on Bicyclic Core Aromatic Moiety Key Properties/Applications Reference
N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide 4,7,7-Trimethyl, 3-oxo 5-Chloro-2-methoxyphenyl Likely higher polarity due to methoxy group; potential for altered solubility
(1R)-4,7,7-Trimethyl-3-oxo-N-(4-vinylphenyl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide 4,7,7-Trimethyl, 3-oxo 4-Vinylphenyl Used in photocatalytic applications; vinyl group enables polymerization
N,N,N-Trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzenaminium 4,7,7-Trimethyl, 3-oxo Quaternary ammonium Ionic properties enhance solubility; used in surfactants

Key Observations :

  • Methoxy or vinyl substituents on the aromatic moiety (as in ) alter electronic properties and reactivity. For example, the methoxy group increases electron density, while the vinyl group enables cross-linking in polymers.
Pyrazole-Based Carboxamides

describes carboxamide derivatives with pyrazole rings (e.g., compounds 3a–3p). While structurally distinct from the bicyclic target compound, these analogs highlight the role of chlorine and methyl groups in modulating properties:

Compound (from ) Yield (%) Melting Point (°C) Notable Substituents Reference
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 68 133–135 Phenyl, cyano, methyl
3b: 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide 68 171–172 Dichlorophenyl, cyano, methyl
3d: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 71 181–183 Fluorophenyl, cyano, methyl

Key Observations :

  • Chlorine atoms and aryl substituents significantly increase melting points (e.g., 3b vs. 3a), likely due to enhanced intermolecular interactions.
Reactivity
  • The 3-oxo group in the bicyclic core may participate in keto-enol tautomerism, influencing reactivity.
  • The 5-chloropyridin-2-yl group is electron-deficient, making it susceptible to nucleophilic aromatic substitution under specific conditions.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Solubility : The presence of a polar carboxamide group and rigid bicyclic core suggests moderate solubility in organic solvents (e.g., DMF, chloroform) .
  • Melting Point : Expected to exceed 150°C based on structurally related compounds (e.g., 171–172°C for 3b ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

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